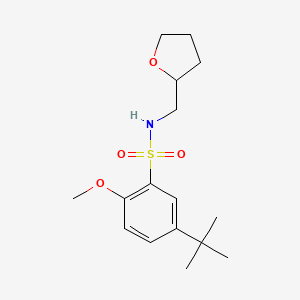
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that targets the MELK (maternal embryonic leucine zipper kinase) protein. MELK is a serine/threonine kinase that is overexpressed in various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide targets the MELK protein, which is overexpressed in various types of cancer cells. MELK is involved in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. This compound inhibits the activity of MELK by binding to its ATP-binding site, which prevents the protein from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which prevents their spread to other parts of the body. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a small molecule inhibitor that can be easily synthesized in the lab. It has been shown to be effective in inhibiting the growth of various types of cancer cells, making it a valuable tool for cancer research. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide. One direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its efficacy in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, further research is needed to understand the mechanism of action of this compound and its downstream targets, which could lead to the development of more effective cancer therapies.
Métodos De Síntesis
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with tert-butyl bromoacetate to form tert-butyl 4-methoxyphenylacetate. This intermediate is then reacted with oxirane-2-carboxylic acid to form tert-butyl 2-(2-oxiran-2-yl)acetate. Finally, the tert-butyl group is removed using trifluoroacetic acid, and the resulting compound is reacted with benzenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and ovarian cancer cells. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Propiedades
IUPAC Name |
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-16(2,3)12-7-8-14(20-4)15(10-12)22(18,19)17-11-13-6-5-9-21-13/h7-8,10,13,17H,5-6,9,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOMKWRSACMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)
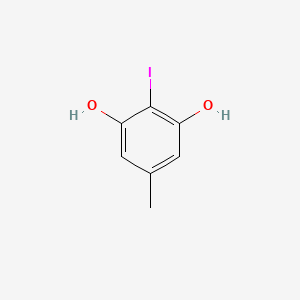

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)

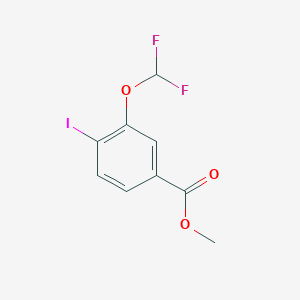
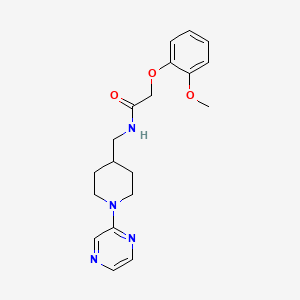
![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)
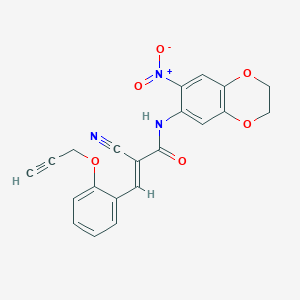
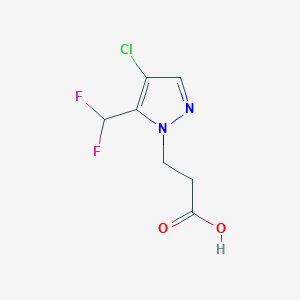
![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)